REACTION_CXSMILES
|
[CH:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)([CH2:3][CH3:4])[CH3:2].[C:12]12[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=1)[NH:17]C(=O)O[C:13]2=[O:14].O>CN(C=O)C>[NH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:12]=1[C:13]([NH:9][C:8]1[CH:7]=[CH:6][C:5]([CH:1]([CH2:3][CH3:4])[CH3:2])=[CH:11][CH:10]=1)=[O:14]
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Name
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|
Quantity
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1.49 g
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Type
|
reactant
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Smiles
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C(C)(CC)C1=CC=C(N)C=C1
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Name
|
|
Quantity
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1.63 g
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Type
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reactant
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Smiles
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C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 115° C. for 16 hours under nitrogen
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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It was then cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (200 mL)
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Type
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WASH
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Details
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The organic phase was washed with water (100 mL), 10% aqueous NaOH solution (100 mL), water (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CUSTOM
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Details
|
Removal of solvent
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Reaction Time |
16 h |
Name
|
|
Type
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product
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Smiles
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NC1=C(C(=O)NC2=CC=C(C=C2)C(C)CC)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |